Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

Description

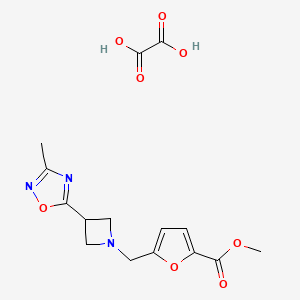

Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a heterocyclic compound featuring a furan-2-carboxylate core substituted with an azetidine ring bearing a 3-methyl-1,2,4-oxadiazole moiety. The oxalate salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

methyl 5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4.C2H2O4/c1-8-14-12(20-15-8)9-5-16(6-9)7-10-3-4-11(19-10)13(17)18-2;3-1(4)2(5)6/h3-4,9H,5-7H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGSWRABTZLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)CC3=CC=C(O3)C(=O)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents, showing anti-bacterial, anti-viral, and anti-leishmanial activities.

Mode of Action

It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties. The electronegativities of nitrogen and oxygen in the 1,2,4-oxadiazole core allow for strong hydrogen bond acceptor capabilities.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Pharmacokinetics

The presence of the 1,2,4-oxadiazole core in the compound suggests potential for good thermal stability, which could influence its pharmacokinetic properties.

Biological Activity

Molecular Formula

The molecular formula for Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is . Its molecular weight is approximately 342.33 g/mol.

Structural Representation

The structural representation can be summarized as follows:

- Core Structure: Furan ring with a carboxylate group.

- Substituents: Azetidine ring and oxadiazole moiety.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess activity against various bacterial strains. A study demonstrated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .

Anticancer Properties

Recent studies have explored the anticancer potential of oxadiazole derivatives. A specific derivative of the compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence that oxadiazole-containing compounds may offer neuroprotective effects. In vitro studies suggest that these compounds can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial load compared to untreated controls.

Case Study 2: Cancer Cell Apoptosis Induction

A study involving human breast cancer cells treated with the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with concentrations above 10 µM.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate may share similar biological activities due to the presence of the oxadiazole moiety. Studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antibiotics .

1.2 Anticancer Properties

The compound's structure suggests potential anticancer activity. The oxadiazole ring is known for its interaction with biological targets involved in cancer progression. Preliminary studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

1.3 Anti-inflammatory Effects

The structural characteristics of this compound suggest it may also exhibit anti-inflammatory properties. Compounds with similar frameworks have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Materials Science

2.1 Organic Electronics

The unique electronic properties of the furan ring make this compound a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its ability to facilitate charge transport and enhance device efficiency .

2.2 Coatings and Polymers

The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability. Research has indicated that adding oxadiazole-containing compounds to polymer formulations can enhance their resistance to degradation and improve their overall performance in various applications .

Agricultural Applications

3.1 Pesticidal Activity

Compounds with oxadiazole structures have been evaluated for their pesticidal properties. This compound may exhibit insecticidal or herbicidal activities based on its chemical structure. Studies on related compounds have shown efficacy against pests and weeds, suggesting potential applications in crop protection .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s structural analogs include derivatives with variations in heterocyclic cores, substituents, or linker groups. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

*Assumed 1:1 oxalate salt ratio. †Calculated for free base (C13H15N3O5) + oxalic acid (C2H2O4). ‡Includes alkylthio-substituted triazole-furan hybrids.

Pharmacological Activity

- Target Compound: No direct bioactivity data are provided, but the azetidine-oxadiazole-furan architecture is structurally analogous to kinase inhibitors (e.g., PI3K/mTOR inhibitors) .

- Pyridinone Analog: Unreported activity, but pyridinone scaffolds are common in antiviral and anticancer agents .

- Piperidine-Oxadiazole Hybrid : Similar compounds are explored as CNS-targeting agents due to piperidine’s blood-brain barrier permeability .

- Phenyl-Oxadiazole Derivative : Exhibits antimicrobial activity, a hallmark of oxadiazole-containing compounds .

- Triazole-Furan Derivatives : Demonstrated antifungal and antiviral properties, with toxicity dependent on alkyl chain length (LD50: 500–5000 mg/kg, Class IV–V) .

Toxicity Profile

- Target Compound : Toxicity data are unavailable, but oxadiazoles and azetidines generally exhibit moderate toxicity (e.g., LD50 > 300 mg/kg) .

- Triazole-Furan Analogs : Acute toxicity ranges from Class IV (LD50 = 500–5000 mg/kg) to Class V (LD50 > 5000 mg/kg), with heptylthio substituents increasing toxicity .

Q & A

Q. What are the critical parameters for optimizing the synthesis yield of Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate?

- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key steps include:

- Oxadiazole Formation: Reacting carboxylic acid derivatives with hydrazides under reflux in ethanol or DMF at 80–100°C for 12–24 hours .

- Azetidine Integration: Employing nucleophilic substitution with azetidine precursors in anhydrous THF at 0–5°C to minimize side reactions .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .

Monitoring via TLC and adjusting pH (6.5–7.5) during coupling steps enhances reproducibility .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: H and C NMR to verify azetidine methylene protons (δ 3.5–4.0 ppm) and oxadiazole ring carbons (δ 160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- IR Spectroscopy: Identifies ester C=O stretching (1720–1740 cm) and oxadiazole C=N bands (1640–1660 cm) .

Q. How can computational modeling predict the reactivity of the oxadiazole and furan moieties in this compound?

- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties. Key applications:

- Reactivity Sites: Fukui indices identify nucleophilic centers on the oxadiazole ring and electrophilic regions on the furan .

- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvation in DMSO or water to predict hydrolysis stability .

- Thermochemical Data: Atomization energy calculations validate experimental synthesis pathways .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro bioactivity and in vivo efficacy for this compound?

- Methodological Answer: Discrepancies often arise from pharmacokinetic limitations. Strategies include:

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .

- Metabolic Stability Assays: Incubate with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .

- 3D Tumor Models: Test efficacy in spheroid cultures to better mimic in vivo tumor microenvironments .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer: Stability studies under accelerated conditions (40–60°C, pH 1–9) reveal:

- Acidic Hydrolysis: Ester group cleavage dominates at pH <3, forming furan-2-carboxylic acid and azetidine intermediates .

- Oxidative Degradation: HO-mediated oxidation targets the oxadiazole ring, detected via HPLC-MS .

- Thermal Decomposition: TGA-DSC shows decomposition above 200°C, with mass loss correlating to oxalate counterion release .

Q. What experimental designs are recommended to elucidate interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer: Advanced interaction studies employ:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K) to purified enzymes .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .

- Molecular Dynamics Simulations: Predict binding modes using homology models of target proteins (e.g., kinases) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50_{50}50 values across different cell lines?

- Methodological Answer: Variability may stem from assay conditions or cell-specific factors. Mitigation steps:

- Standardized Protocols: Use identical cell passage numbers, serum concentrations, and incubation times .

- Off-Target Screening: Check for interactions with efflux pumps (e.g., P-gp) via inhibitor co-treatment .

- Transcriptomic Profiling: Correlate IC with gene expression (e.g., metabolic enzymes) in resistant vs. sensitive lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.